1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carbonitrile
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state under normal conditions (solid, liquid, gas), its molecular weight, and its functional groups .
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to create the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms within the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products formed during these reactions .Physical And Chemical Properties Analysis
This involves studying properties like boiling point, melting point, solubility, polarity, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Radiotracer Development for Brain Imaging
Kumata et al. (2017) developed three novel radiotracers, including compounds related to 1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carbonitrile, for imaging metabotropic glutamate receptor subtype 2 (mGluR2) in rat brains. These radiotracers exhibited potent binding affinities and showed heterogeneous specific bindings in mGluR2-rich brain regions, highlighting their potential for brain imaging applications (Kumata et al., 2017).
Novel Syntheses in Organic Chemistry
Demidov et al. (2021) synthesized a library of trans-4,5-dihydrofuran-3-carbonitriles, related to 1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carbonitrile, through a three-component reaction. This process generated diverse compounds, demonstrating the versatility of 1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carbonitrile derivatives in organic synthesis (Demidov et al., 2021).
Antimicrobial Applications
El-Mansy et al. (2018) evaluated the antimicrobial activity of newly synthesized pyrrolidine-3-carbonitrile derivatives, derived from 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile. These derivatives showed promising results, indicating the potential of 1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carbonitrile in developing antimicrobial agents (El-Mansy et al., 2018).
Asymmetric Synthesis and Catalysis
Araki et al. (2023) reported the successful catalysis of the conjugate addition reaction of 1-pyrroline-5-carbonitrile to α-enones, leading to the formation of spirocyclic piperidine. This study highlights the potential of 1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carbonitrile in asymmetric synthesis and catalysis applications (Araki et al., 2023).
Spectroscopic Analysis and Structural Studies
Cetina et al. (2010) synthesized and conducted spectroscopic analysis of pyridine derivatives, including compounds related to 1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carbonitrile. The study provided valuable insights into the structural and optical properties of these compounds (Cetina et al., 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-4-8-3-9(12)11(6-8)5-7-1-2-7/h7-8H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHRRRAURZGFNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(CC2=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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